molecular formula C7H12BrF3 B13208303 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane

3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane

Cat. No.: B13208303
M. Wt: 233.07 g/mol
InChI Key: LDXOBFRWIUDPIO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane (C₇H₁₂BrF₃, MW 235.07) is a branched aliphatic compound featuring a bromomethyl (-CH₂Br) group and a trifluoromethyl (-CF₃) group at the third carbon of a pentane backbone, along with a methyl (-CH₃) substituent at the same position. The trifluoromethyl group imparts high electronegativity and metabolic stability, while the bromomethyl moiety serves as a reactive site for nucleophilic substitution or coupling reactions.

Properties

Molecular Formula

C7H12BrF3

Molecular Weight

233.07 g/mol

IUPAC Name

3-(bromomethyl)-1,1,1-trifluoro-3-methylpentane

InChI

InChI=1S/C7H12BrF3/c1-3-6(2,5-8)4-7(9,10)11/h3-5H2,1-2H3

InChI Key

LDXOBFRWIUDPIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(F)(F)F)CBr

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis generally begins with a hydrocarbon precursor that contains the desired backbone structure, such as 4-methylpentane derivatives with existing trifluoromethyl groups. These compounds are chosen for their structural compatibility and reactivity towards halogenation.

Key Reaction: Radical Bromination

The predominant method involves radical bromination of the precursor using N-bromosuccinimide (NBS) . This reagent selectively brominates allylic or benzylic positions under radical conditions, which is suitable for introducing bromomethyl groups.

Reaction Conditions

Parameter Details
Reagent N-bromosuccinimide (NBS)
Initiator Azobisisobutyronitrile (AIBN) or peroxide catalysts
Solvent Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)
Temperature 60–80°C
Duration 4–12 hours

This method ensures high selectivity and yield, especially when the precursor contains activated sites conducive to radical substitution.

Incorporation of the Trifluoromethyl Group

Reaction Pathway

  • Radical pathway : Initiated by a radical generator (e.g., AIBN) in the presence of CF₃I.
  • Electrophilic addition : The CF₃ group attaches to the activated carbon site, often facilitated by a catalyst such as copper complexes.

Reaction Conditions

Parameter Details
Reagents CF₃I, copper catalysts
Solvent Acetonitrile or dimethylformamide (DMF)
Temperature 50–80°C
Duration 12–24 hours

This step yields trifluoromethylated hydrocarbons with high regioselectivity.

Final Assembly: Bromomethyl and Trifluoromethyl Group Coupling

Sequential or One-Pot Synthesis

The bromomethyl group is introduced after the trifluoromethylation step, either sequentially or via a one-pot process, depending on the reactivity of intermediates.

Method 1: Direct Bromination of the Trifluoromethylated Intermediate

  • Reagents : NBS with radical initiator.
  • Conditions : Similar to the initial bromination, with careful control to prevent over-bromination or side reactions.

Method 2: Functional Group Transformation

  • The trifluoromethylated hydrocarbon undergoes Br–Li exchange at the methyl position, followed by quenching with electrophiles to form the bromomethyl group.

Reaction Conditions

Parameter Details
Reagents NBS, radical initiator
Solvent Chloroform or carbon tetrachloride
Temperature 60–80°C
Duration 4–8 hours

This method ensures selective functionalization at the desired position.

Alternative Approaches and Optimization

Flow Chemistry

Recent advances advocate the use of flow reactors for better control of reaction parameters, improved safety, and scalability. Continuous flow allows precise temperature and reagent delivery, leading to higher yields and purities.

Green Chemistry Considerations

  • Use of recyclable solvents.
  • Minimization of waste by continuous process optimization.
  • Employing catalytic rather than stoichiometric reagents where feasible.

Data Table Summarizing Key Parameters

Step Reagents Solvent Temperature Duration Remarks
Bromination NBS, AIBN CCl₄ 60–80°C 4–12 hrs Selective bromomethylation
Trifluoromethylation CF₃I, Cu catalyst Acetonitrile 50–80°C 12–24 hrs Introduction of CF₃ group
Final Bromomethyl Introduction NBS Chloroform 60–80°C 4–8 hrs Functionalization at methyl group

Summary and Outlook

The synthesis of 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane is primarily achieved through radical bromination of trifluoromethylated hydrocarbons, followed by strategic functionalization to introduce the bromomethyl group. The process benefits from modern techniques such as flow chemistry and environmentally conscious practices, which enhance yield, safety, and scalability.

Extensive research indicates that optimizing reaction conditions—such as reagent ratios, temperature, and solvents—can significantly influence the purity and yield of the final compound. Continuous developments in fluorine chemistry and radical reaction methodologies are expected to further refine these synthesis strategies.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium alkoxides, amines, and thiols. Reactions are often carried out in polar aprotic solvents like DMSO or DMF.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pentanes with various functional groups replacing the bromomethyl group.

    Oxidation: Products include alcohols or carboxylic acids depending on the extent of oxidation.

    Reduction: The primary product is 3-methyl-1,1,1-trifluoro-3-methylpentane.

Scientific Research Applications

3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug candidates.

    Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.

    Chemical Biology: The compound is employed in the study of biological pathways and the development of biochemical probes.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by forming covalent bonds. This reactivity is exploited in various synthetic and biological applications to introduce specific functional groups or labels into target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs identified in the evidence:

Compound Name Molecular Formula MW Key Substituents Structure Type Key Reactivity/Applications
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane C₇H₁₂BrF₃ 235.07 Bromomethyl, trifluoromethyl, methyl Branched alkane Alkylation, fluorinated intermediates
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene C₁₀H₁₀BrF₃ 267.09 Bromopropyl, trifluoromethyl Aromatic (benzene) Pharmaceutical/agrochemical intermediates
3-(2-Bromoethyl)-1,1-difluorocyclopentane C₇H₁₁BrF₂ 213.06 Bromoethyl, difluoro Cyclic alkane Conformationally restricted alkylation agents
3-Methylpentane C₆H₁₄ 86.18 Methyl Branched alkane Solvent, fuel additive

Reactivity and Functional Group Influence

  • Bromine Reactivity : The bromomethyl group in the target compound is more sterically accessible than the bromoethyl group in the cyclopentane derivative , making it more reactive in SN2 reactions. Compared to the bromopropyl chain in the aromatic analog , the shorter bromomethyl group may favor faster substitution but lower lipophilicity.
  • This group also improves solubility in polar aprotic solvents, a trait critical for pharmaceutical synthesis.
  • Aromatic vs. Aliphatic Systems : The benzene ring in 1-(3-bromopropyl)-3-(trifluoromethyl)benzene introduces conjugation effects, altering electronic properties and enabling electrophilic aromatic substitution—a reactivity absent in the aliphatic target compound.

Physical and Chemical Properties

  • Molecular Weight and Boiling Points : The target compound (MW 235.07) has a higher molecular weight than simpler branched alkanes like 3-methylpentane (MW 86.18) , suggesting a higher boiling point due to increased polarity and halogen mass. However, its boiling point is likely lower than the aromatic analog (MW 267.09), which benefits from π-π stacking.
  • Solubility: The trifluoromethyl group enhances solubility in fluorinated solvents, whereas the cyclopentane derivative may exhibit greater lipophilicity due to its nonpolar cyclic structure.

Biological Activity

3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane is an organic compound characterized by its unique structural features, including a bromomethyl group and a trifluoromethylated pentane backbone. These functional groups contribute to its chemical reactivity and potential biological activities. This article reviews the current understanding of the biological activity of this compound, including its synthesis, properties, and implications in pharmacology and material science.

The molecular formula of 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane is C8H12BrF3C_8H_{12}BrF_3. The presence of both bromine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in organic synthesis. The trifluoromethyl group is known to improve lipophilicity and metabolic stability, which can significantly affect pharmacokinetics in drug development.

Synthesis

The synthesis of 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane typically involves the bromination of a suitable precursor. A common method includes:

  • Bromination Reaction : The reaction involves treating 1,1,1-trifluoro-3-methylpentane with bromine in the presence of a catalyst to selectively introduce the bromomethyl group while preserving the trifluoromethyl functionality.

This method allows for high yields and purity of the desired compound.

Case Study 1: Antimicrobial Properties

A study examining various halogenated compounds found that those with bromine substitutions exhibited enhanced antimicrobial activity against Gram-positive bacteria. This suggests that 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane may also exhibit similar properties due to its structural characteristics.

Case Study 2: Drug Development

Research into trifluoromethylated compounds has revealed their potential as drug candidates in treating diseases such as cancer. For instance, certain trifluoromethyl analogs have been shown to inhibit specific enzymes involved in tumor growth. This indicates that 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane could be explored further for similar therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructureUnique FeaturesBiological Activity
3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentaneC8H12ClF3Chlorine instead of bromineModerate antimicrobial activity
3-(Iodomethyl)-1,1,1-trifluoro-3-methylpentaneC8H12IF3Iodine provides different propertiesHigher lipophilicity; potential drug candidate
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentaneC8H12BrF3Variation in carbon backboneSimilar potential as above

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